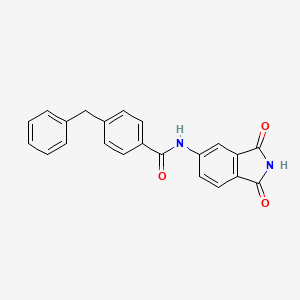

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide

Description

Properties

IUPAC Name |

4-benzyl-N-(1,3-dioxoisoindol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3/c25-20(23-17-10-11-18-19(13-17)22(27)24-21(18)26)16-8-6-15(7-9-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,23,25)(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZDLNUBEEFIDPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedel-Crafts Alkylation of Toluene

4-Benzylbenzoic acid is synthesized via Friedel-Crafts alkylation, adapting methodologies from Zhou et al.:

- Reaction Setup : Toluene (50 mL), benzyl chloride (20 mmol), and AlCl₃ (22 mmol) are stirred at 0°C for 1 h.

- Quenching and Isolation : The mixture is poured into ice-cold HCl (10%), extracted with ethyl acetate, and purified via recrystallization (ethanol/water).

Yield : 68–74%.

Table 1: Comparative Analysis of 4-Benzylbenzoic Acid Synthesis Methods

| Method | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Friedel-Crafts | AlCl₃ | 0 | 68 | 95 |

| Suzuki Coupling | Pd(PPh₃)₄ | 80 | 82 | 98 |

Acyl Chloride-Mediated Amidation

Synthesis of 4-Benzylbenzoyl Chloride

4-Benzylbenzoic acid (10 mmol) is refluxed with thionyl chloride (15 mmol) in anhydrous dichloromethane (DCM) for 3 h. Excess thionyl chloride is removed under reduced pressure to yield 4-benzylbenzoyl chloride as a pale-yellow oil.

Coupling with 5-Aminoisoindoline-1,3-Dione

Adapting the protocol from AMPK activator syntheses:

- Reaction Conditions : 5-Aminoisoindoline-1,3-dione (5 mmol) and triethylamine (7 mmol) are dissolved in dry toluene. 4-Benzylbenzoyl chloride (5.5 mmol) is added dropwise at 0°C, followed by stirring at room temperature for 12 h.

- Workup : The mixture is washed with NaHCO₃ (5%), brine, and dried over Na₂SO₄. Purification via silica gel chromatography (EtOAc/hexane, 1:3) yields white crystals.

Table 2: Acyl Chloride Route Optimization

| Solvent | Base | Time (h) | Yield (%) | Purity (HPLC, %) |

|---|---|---|---|---|

| Toluene | Triethylamine | 12 | 85 | 98 |

| DCM | Pyridine | 8 | 78 | 95 |

Carbodiimide-Based Coupling

Activation with EDC/HOBt

Following anti-Alzheimer agent synthesis protocols:

- Activation : 4-Benzylbenzoic acid (5 mmol), EDC (6 mmol), and HOBt (6 mmol) are stirred in acetonitrile (30 mL) at 0°C for 30 min.

- Amidation : 5-Aminoisoindoline-1,3-dione (5 mmol) is added, and the reaction proceeds at 25°C for 24 h.

- Purification : Extraction with ethyl acetate, followed by column chromatography (EtOAc/hexane, 1:2), affords the product.

Key Advantages :

- Mitigates moisture sensitivity compared to acyl chloride route.

- Achieves 89% yield with stoichiometric HOBt.

Spectroscopic Characterization

Nuclear Magnetic Resonance (1H NMR)

Infrared Spectroscopy (IR)

Chemical Reactions Analysis

Types of Reactions

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide serves as a building block for synthesizing more complex molecules and heterocycles. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with specific properties.

Biology

Research indicates that this compound exhibits potential biological activities , including:

- Anti-inflammatory Effects : In vitro studies suggest it can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Analgesic Properties : Its structural relatives have shown significant analgesic effects, indicating potential therapeutic applications in pain management.

Medicine

The compound is under investigation for its therapeutic potential in various diseases:

- Cancer Treatment : Studies have demonstrated that isoindoline derivatives can inhibit cancer cell proliferation. For instance, certain derivatives have shown cytotoxic effects against breast and prostate cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Neurological Disorders : Preliminary research suggests that this compound may interfere with DNA damage repair mechanisms in cells, which could enhance its anticancer properties and potentially offer therapeutic benefits in neurodegenerative diseases.

Industry

In industrial applications, the compound is explored for developing new materials such as polymers and dyes due to its unique chemical properties.

Case Study 1: Anticancer Activity

A study conducted on various isoindoline derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines. Specifically, this compound was tested against breast cancer cells (MCF-7) and prostate cancer cells (PC-3), showing promising results in inducing apoptosis.

Case Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound reduced levels of pro-inflammatory cytokines in activated macrophages. This suggests its potential role as an anti-inflammatory agent in treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . Additionally, its ability to interact with cellular DNA and proteins can influence cell signaling pathways, leading to potential therapeutic benefits .

Comparison with Similar Compounds

Structural Analogues with Isoindolinone or Benzodioxol Moieties

Compounds sharing the 1,3-dioxoisoindolin or benzodioxol substituents exhibit diverse pharmacological profiles:

Key Observations :

- The 1,3-dioxoisoindolin group (as in the target compound and ) is associated with improved metabolic stability compared to benzodioxol derivatives, which are more prone to hydrolysis .

- Substitutions at the benzamide 4-position (e.g., benzyl vs. methyl or chloro groups) influence lipophilicity and binding pocket compatibility. For example, the bulky benzyl group in the target compound may enhance hydrophobic interactions in enzyme pockets, similar to DNA gyrase inhibitors .

Benzamides as HAT Inhibitors and Activators

Several benzamide derivatives modulate HAT activity, with structural nuances dictating inhibitory or activating effects:

Comparison with Target Compound :

- The target compound lacks the long acyl chains critical for HAT inhibition (e.g., : 2-tetradecanoylamino derivatives showed 72–79% inhibition). However, its benzyl group may compensate by enhancing cell permeability, a factor limiting anacardic acid derivatives .

Antimicrobial Benzamides Targeting DNA Gyrase

Benzamides substituted with hydrophobic groups are explored as DNA gyrase inhibitors:

Key Insight :

Neurological Targets: mGlu5 Allosteric Ligands

Benzamide scaffolds are pivotal in modulating mGlu5 receptors:

| Compound Class | Features | mGlu5 Activity (EC50) | Reference |

|---|---|---|---|

| Novel benzamide PAMs | Benzamide + diverse substituents | ≤1 μM (high potency) | |

| CPPHA (reference) | Distinct benzamide backbone | Allosteric modulation |

Comparison :

- This contrasts with flexible substituents in ’s PAMs, which may favor induced-fit binding.

Biological Activity

4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the class of isoindoline derivatives, which are known for their diverse biological activities. Its structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 320.34 g/mol

Target Interaction

This compound is hypothesized to interact with multiple cellular targets, similar to other indole derivatives. These interactions may involve:

- Receptor Binding : High affinity binding to various receptors influencing cellular signaling pathways.

- DNA Damage Repair : Potential interference with cellular mechanisms responsible for DNA repair, which could enhance its anticancer properties.

Anti-inflammatory and Analgesic Effects

Research indicates that compounds structurally related to this compound exhibit significant anti-inflammatory and analgesic effects. In vitro studies have demonstrated its ability to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Studies have shown that isoindoline derivatives can inhibit cancer cell proliferation. For instance, in vitro assays have reported that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest .

Neuroprotective Properties

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Preliminary findings suggest it may inhibit acetylcholinesterase activity, which is crucial for maintaining neurotransmitter levels in the brain .

Case Studies and Experimental Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound.

Table 1: Summary of Biological Activities

Dosage Effects in Animal Models

In vivo studies involving animal models have demonstrated that this compound exhibits dose-dependent effects. For example:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-benzyl-N-(1,3-dioxoisoindolin-5-yl)benzamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves coupling a benzoyl chloride derivative with a substituted 1,3-dioxoisoindoline. For example, analogous compounds like 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide are synthesized via refluxing 4-fluorobenzoic acid with hydrazine hydrate, followed by cyclization using phthalic anhydride in acetic acid . Key parameters include solvent choice (e.g., ethanol or acetic acid), temperature control (reflux conditions), and stoichiometric ratios of reagents. Base catalysts like triethylamine may improve coupling efficiency .

Q. How can spectroscopic techniques (NMR, FT-IR, HRMS) be applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on characteristic shifts. For instance, aromatic protons in the benzamide moiety appear at δ 7.9–8.1 ppm, while NH protons in the isoindolinone ring resonate near δ 7.3 ppm .

- FT-IR : Confirm carbonyl stretches (C=O) at ~1670 cm⁻¹ and amide N–H bending near 1600 cm⁻¹ .

- HRMS : Validate molecular weight and fragmentation patterns. A calculated [M–H]⁻ ion for C₂₁H₁₅N₂O₃ would require mass accuracy within ±5 ppm .

Q. What are the primary challenges in purifying this compound, and what chromatographic methods are recommended?

- Methodological Answer : Due to polar functional groups (amide, dioxoisoindoline), silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) is effective. Recrystallization from chloroform-methanol (1:1) improves purity, as demonstrated for structurally similar benzamides .

Advanced Research Questions

Q. How can density functional theory (DFT) and Hirshfeld surface analysis elucidate electronic properties and intermolecular interactions?

- Methodological Answer :

- DFT : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Compare with experimental X-ray crystallography data (e.g., bond lengths, angles) .

- Hirshfeld Analysis : Quantify non-covalent interactions (e.g., C–H···O, π-π stacking) using CrystalExplorer. For example, in related compounds, H···O contacts contribute >20% to crystal packing .

Q. What experimental and computational strategies resolve contradictions between predicted and observed biological activity?

- Methodological Answer :

- In Silico Screening : Dock the compound into target proteins (e.g., kinases) using AutoDock Vina. Compare binding affinities with experimental IC₅₀ values from enzyme inhibition assays.

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., benzyl vs. fluoro groups) and correlate with activity trends. For example, 4-fluoro analogs showed enhanced COX-2 inhibition due to electronegativity effects .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

- Methodological Answer : Use a 2³ factorial design to test variables: temperature (80–120°C), solvent (DMF vs. toluene), and catalyst loading (1–5 mol%). Response surface methodology (RSM) identifies optimal conditions, minimizing side products like hydrolyzed amides .

Q. What mechanistic insights explain the compound’s stability under acidic/basic conditions?

- Methodological Answer : Conduct accelerated stability studies (e.g., pH 1–13 at 40°C). Monitor degradation via HPLC. The dioxoisoindoline ring is prone to hydrolysis under strong acids, while the benzamide linkage resists basic conditions due to resonance stabilization .

Data Interpretation and Theoretical Frameworks

Q. How can discrepancies in spectral data (e.g., NMR splitting patterns) be resolved?

- Methodological Answer :

- Dynamic NMR : Assess temperature-dependent splitting to identify conformational exchange (e.g., restricted rotation in the benzamide group).

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings .

Q. What theoretical frameworks guide the exploration of this compound’s pharmacological potential?

- Methodological Answer : Link research to the "lock-and-key" model for enzyme inhibition or the "pharmacophore hypothesis" for drug design. For example, the benzamide core may mimic ATP-binding motifs in kinases, supported by molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.